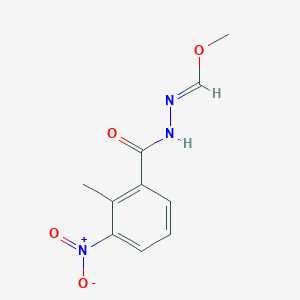
6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole
Overview
Description
6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole is a compound belonging to the carbazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce a variety of substituted carbazole derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antiproliferative activity against various cancer cell lines.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound’s unique electronic properties make it suitable for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by inhibiting key enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and have diverse biological activities.
Pyrrolidine Derivatives: Pyrrolidine derivatives are another class of nitrogen-containing heterocycles with significant biological and chemical properties.
Uniqueness
6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole is unique due to its specific substitution pattern and electronic properties, which confer distinct advantages in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(4-fluorophenyl)-1,4-dimethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN/c1-12-3-4-13(2)20-19(12)17-11-15(7-10-18(17)22-20)14-5-8-16(21)9-6-14/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJALOUWUMGLLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)F)NC2=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255963 | |
| Record name | 6-(4-Fluorophenyl)-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-34-4 | |
| Record name | 6-(4-Fluorophenyl)-1,4-dimethyl-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)-1,4-dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)
![2-{[4-(Trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B3162850.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)




![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)

![4-Nitro-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3162936.png)
![Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B3162939.png)
![3-{4-[(2-Thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3162942.png)
![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)
![1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B3162955.png)
